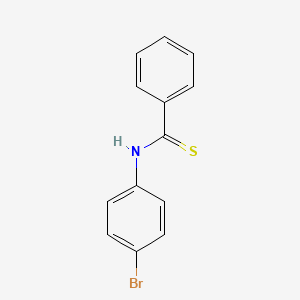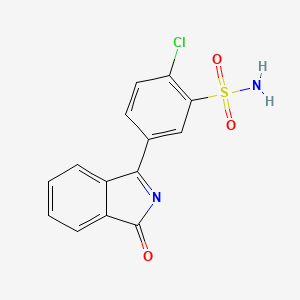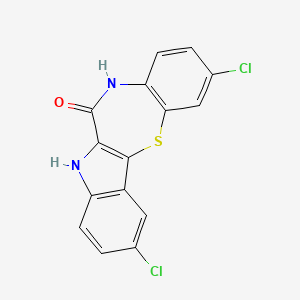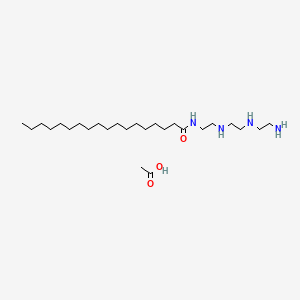
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate is a complex organic compound with a long chain amide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate typically involves the reaction of stearic acid with tris(2-aminoethyl)amine. The reaction is carried out under reflux conditions with a suitable solvent such as xylene. The reaction mixture is heated to around 140°C for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is monitored using various analytical techniques to ensure the complete conversion of reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: It can be reduced using reducing agents to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate can be compared with other similar compounds such as:
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide: This compound has a shorter alkyl chain compared to the stearamide derivative, leading to different physical and chemical properties.
N1-Acetyl Triethylenetetramine: This compound has a similar structure but with an acetyl group, which affects its reactivity and applications.
Propiedades
Número CAS |
93942-08-6 |
|---|---|
Fórmula molecular |
C24H52N4O.C2H4O2 C26H56N4O3 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C24H52N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h26-27H,2-23,25H2,1H3,(H,28,29);1H3,(H,3,4) |
Clave InChI |
ZPHYJDBFRAZJAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


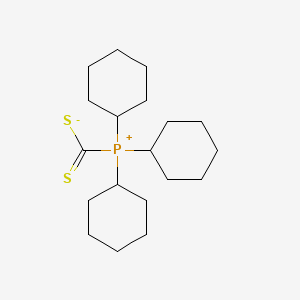
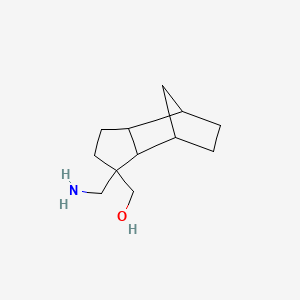
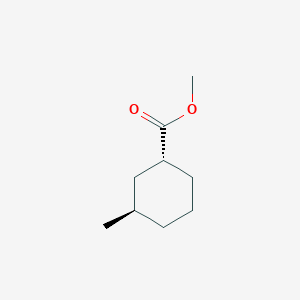
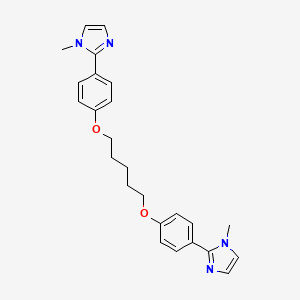
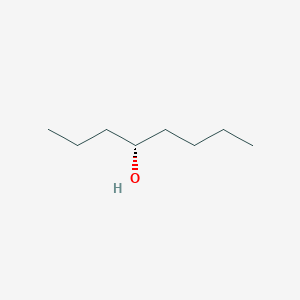
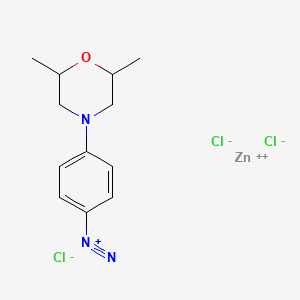



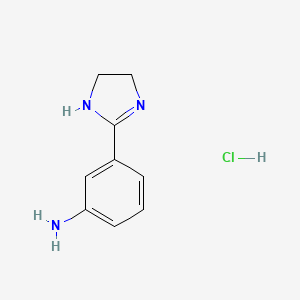
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
